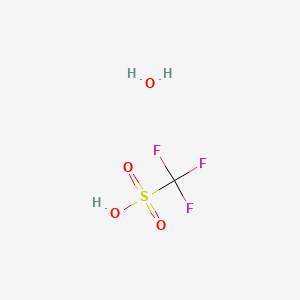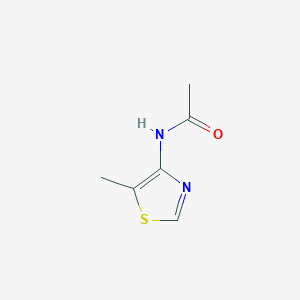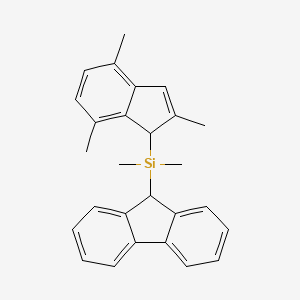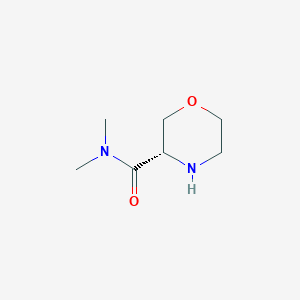
Trifluoromethanesulphonic acid monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethanesulphonic acid monohydrate, also known as triflic acid monohydrate, is a highly potent sulfonic acid with the chemical formula CF₃SO₃H·H₂O. It is recognized as one of the strongest acids, often classified as a superacid due to its exceptional acidity. This compound is widely used in various fields, including organic synthesis, catalysis, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoromethanesulphonic acid is typically synthesized through the electrochemical fluorination (ECF) of methanesulfonic acid. The process involves the following reaction: [ \text{CH}_3\text{SO}_3\text{H} + 4\text{HF} \rightarrow \text{CF}_3\text{SO}_2\text{F} + \text{H}_2\text{O} + 1.5\text{H}_2 ] The resulting trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then hydrolyzed to produce trifluoromethanesulphonic acid .
Industrial Production Methods: In industrial settings, trifluoromethanesulphonic acid is produced by the oxidation of trifluoromethyl sulfenyl chloride or by the hydrolysis of trifluoromethanesulfonyl fluoride. The acid is then purified through distillation from triflic anhydride .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoromethanesulphonic acid undergoes various chemical reactions, including:
Protonation: Due to its strong acidity, it is used for protonating substrates in organic synthesis.
Esterification: It acts as a catalyst in esterification reactions.
Electrophilic Aromatic Substitution: It facilitates Friedel-Crafts alkylation and acylation reactions
Common Reagents and Conditions:
Protonation: Commonly used in non-aqueous solvents like acetonitrile and acetic acid.
Esterification: Utilized with alcohols and carboxylic acids under mild conditions.
Friedel-Crafts Reactions: Conducted with aromatic compounds and alkyl or acyl halides
Major Products:
Protonation: Produces protonated substrates.
Esterification: Forms esters.
Friedel-Crafts Reactions: Yields alkylated or acylated aromatic compounds
Aplicaciones Científicas De Investigación
Trifluoromethanesulphonic acid monohydrate is extensively used in scientific research due to its unique properties:
Chemistry: Acts as a catalyst in various organic reactions, including esterification, alkylation, and acylation.
Biology: Used in the deglycosylation of glycoproteins.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-performance materials and as a catalyst in polymerization reactions .
Mecanismo De Acción
The mechanism of action of trifluoromethanesulphonic acid monohydrate primarily involves its strong protonating ability. The compound generates highly reactive cationic species from organic molecules, which can be detected and studied using spectral methods such as NMR and IR spectroscopy. Its low nucleophilicity and high protonating power make it an effective catalyst in various chemical reactions .
Comparación Con Compuestos Similares
Sulfuric Acid (H₂SO₄): Another strong acid but less potent than trifluoromethanesulphonic acid.
Fluorosulfuric Acid (HSO₃F): Comparable in strength but differs in its reactivity and applications.
Chlorosulfonic Acid (HSO₃Cl): Strong acid used in sulfonation reactions but less stable than trifluoromethanesulphonic acid
Uniqueness: Trifluoromethanesulphonic acid monohydrate stands out due to its exceptional acidity, thermal stability, and resistance to oxidation and reduction reactions. These properties make it a versatile and valuable reagent in both research and industrial applications .
Propiedades
Número CAS |
49789-04-0 |
|---|---|
Fórmula molecular |
CH3F3O4S |
Peso molecular |
168.09 g/mol |
Nombre IUPAC |
trifluoromethanesulfonic acid;hydrate |
InChI |
InChI=1S/CHF3O3S.H2O/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H2 |
Clave InChI |
YZFVQLCAVQBYIJ-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[4-(trifluoromethyl)phenyl]methanimine](/img/structure/B8475648.png)

![[1-(3-Chloro-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B8475655.png)




![7-Phenyl-3-(3-vinylphenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B8475699.png)
![7-Formyl-5-methylimidazo[5,1-b]thiazole](/img/structure/B8475712.png)

![4-(Bromomethyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8475719.png)


